2-Bromo-3-chloro-4-nitropyridine
Overview
Description
2-Bromo-3-chloro-4-nitropyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridine ring
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-3-chloro-4-nitropyridine belongs, are known to interact with various biological targets .
Biochemical Pathways
It is known that nitropyridines can be involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Safety data sheets indicate that the compound may have potential respiratory toxicity .
Result of Action
Nitropyridines are known to have various biological activities and are used in the synthesis of several bioactive compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place to maintain its stability . Moreover, the compound’s reactivity can be influenced by the presence of other substances, such as boron reagents in the case of Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-nitropyridine typically involves the nitration of 2-bromo-3-chloropyridine. One common method includes the reaction of 2-bromo-3-chloropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is a typical reducing system.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) are used for Suzuki-Miyaura coupling.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the halogens.
Reduction: 2-Bromo-3-chloro-4-aminopyridine.
Coupling Reactions: Biaryl compounds with diverse substituents.
Scientific Research Applications
2-Bromo-3-chloro-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-3-nitropyridine
- 3-Bromo-2-chloro-4-nitropyridine
- 2-Bromo-5-chloro-3-nitropyridine
Uniqueness
2-Bromo-3-chloro-4-nitropyridine is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound for targeted synthetic applications .
Properties
IUPAC Name |
2-bromo-3-chloro-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDWIGKURABZNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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